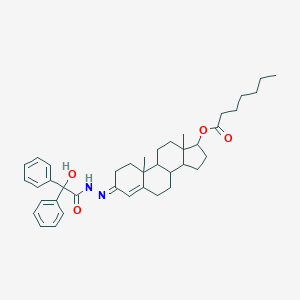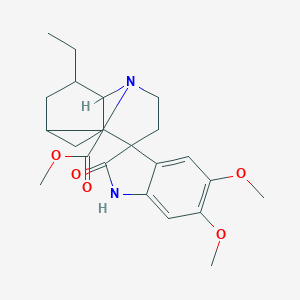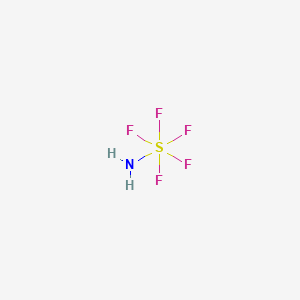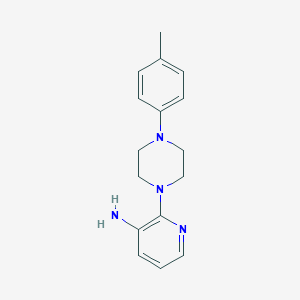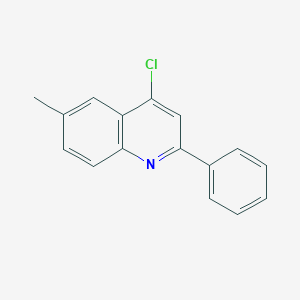
4-氯-6-甲基-2-苯基喹啉
描述
The compound "4-Chloro-6-methyl-2-phenylquinoline" is a chloroquinoline derivative, which is a class of compounds known for their diverse biological activities. Chloroquinoline derivatives have been extensively studied due to their potential as antioxidant, anti-diabetic, and DNA-binding agents, among other pharmacological properties . These compounds are characterized by a quinoline core structure with various substituents that can influence their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of chloroquinoline derivatives involves various chemical reactions and conditions tailored to introduce specific functional groups onto the quinoline scaffold. For instance, novel chloroquinoline derivatives have been synthesized using elementary analysis techniques such as FT-IR, NMR, and Mass spectra using GCMS . Additionally, the amination of 4-chloro-2-arylquinoline compounds with amide solvents has been explored, with the activity of amination depending on the steric and electronic effects of the N-substituents on the amino group . The synthesis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was achieved through Michael addition of secondary amine to an α, β-unsaturated carbonyl compound .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using techniques such as single crystal X-ray diffraction, which revealed that the crystal packing is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . Density functional theory (DFT) calculations have been employed to study molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which showed good agreement with experimental data . The X-ray powder diffraction data of certain derivatives have also been analyzed, providing insights into their crystalline structure .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions, which can lead to the formation of different products depending on the reaction conditions. For example, 4-methylquinolines react with hot thionyl chloride to yield either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes . The formation of these products and their subsequent reactions with various reagents have been described, highlighting the versatility of chloroquinoline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure and the nature of their substituents. The antioxidant activity of these compounds has been evaluated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . The binding interaction with calf thymus DNA (CT-DNA) has been explored through fluorescence quenching studies, and molecular docking analysis has been used to confirm the nature of binding . Additionally, the pharmacological properties such as drug-likeness and ADMET profiles have been predicted computationally . The crystal structures of various derivatives have been investigated, revealing the influence of substitution patterns on molecular conformation and intermolecular interactions .
科学研究应用
-
Anticancer Activity
-
Antioxidant Activity
-
Anti-inflammatory Activity
-
Antimalarial Activity
-
Antimicrobial Activity
-
Anti-SARS-CoV-2 Activity
-
Antidepressant Activity
-
Anticonvulsant Activity
-
Antiviral Activity
-
Antihypertensive Activity
-
Anti-HIV Activity
-
Antimycobacterial Activity
-
Antituberculosis Activity
-
Antifungal Activity
-
Antiparasitic Activity
-
Antidiabetic Activity
-
Antiasthmatic Activity
-
Antihistaminic Activity
安全和危害
未来方向
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They exhibit a broad range of biological activities and are used extensively in various fields. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
属性
IUPAC Name |
4-chloro-6-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXBAREWKKMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427420 | |
| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-phenylquinoline | |
CAS RN |
18618-02-5 | |
| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



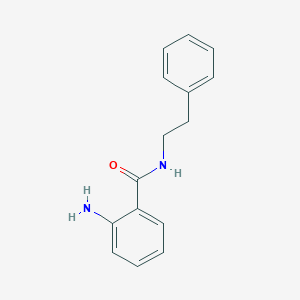
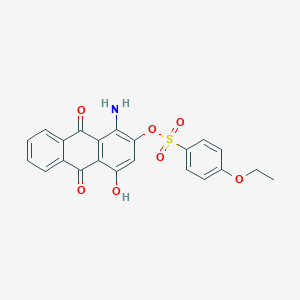
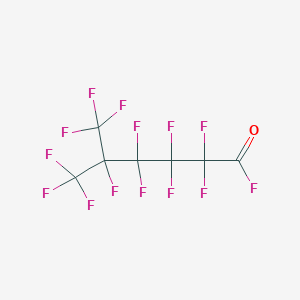
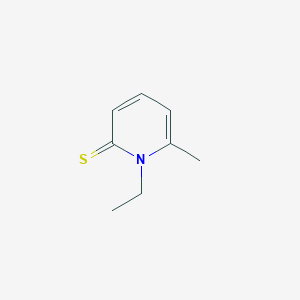
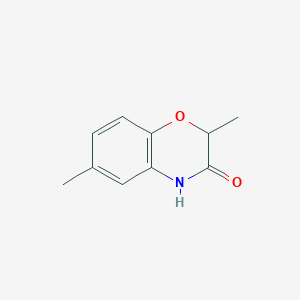
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

